molecular formula C18H17NO2S B2670905 N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-naphthamide CAS No. 1421474-68-1

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-naphthamide

Cat. No.: B2670905
CAS No.: 1421474-68-1
M. Wt: 311.4
InChI Key: MJWOLIHMCISZGK-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-naphthamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a naphthamide scaffold linked to a thiophene ring via a hydroxypropyl chain, a structural motif prevalent in the development of bioactive molecules. The 1-naphthamide group is a common pharmacophore found in ligands targeting various biological receptors . The incorporation of the thiophene heterocycle, a privileged structure in drug discovery, further enhances its potential for interaction with key biological targets, as seen in related compounds investigated for central nervous system (CNS) activities . The primary research applications for this compound are as a key intermediate or building block in organic synthesis. It serves as a valuable precursor for the exploration of structure-activity relationships (SAR) in new drug candidates. Specifically, its structure is analogous to compounds studied as potential biased agonists for the kappa opioid receptor (KOR), a promising target for developing non-addictive analgesics and anti-pruritic agents . Researchers can utilize this chemical to develop novel analogues aimed at achieving G protein signaling bias, which may separate therapeutic effects from adverse side effects . Furthermore, the molecular framework of this naphthamide derivative suggests potential for use in developing inhibitors of viral entry, similar to other naphthamide-based compounds that target host factors like vacuolar-ATPase (V-ATPase) to block infection by pathogens such as Ebola virus . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S/c20-16(17-9-4-12-22-17)10-11-19-18(21)15-8-3-6-13-5-1-2-7-14(13)15/h1-9,12,16,20H,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWOLIHMCISZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCCC(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-naphthamide typically involves multi-step organic reactions. One common method includes the reaction of 1-naphthoyl chloride with 3-hydroxy-3-(thiophen-2-yl)propylamine under basic conditions to form the desired amide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution on the thiophene ring can introduce halogen atoms or other functional groups.

Scientific Research Applications

Chemistry

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-naphthamide serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest significant antimicrobial effects against various pathogens. For instance, it demonstrated an MIC of 32 µg/mL against Staphylococcus aureus in disc diffusion assays.
  • Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), with IC50 values of 15 µM and 20 µM respectively.

Medicine

The compound is being explored for its potential therapeutic effects, including its role as a precursor in drug development. Its ability to interact with specific molecular targets makes it a candidate for further investigation in medicinal chemistry.

Case Studies and Research Findings

Several studies have elucidated the biological effects of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivitySignificant inhibition against Staphylococcus aureus with an MIC of 32 µg/mL.
Study 2Anticancer ActivityIC50 values of 15 µM for MCF7 cells and 20 µM for HeLa cells were observed.
Study 3Mechanistic InsightsInduction of apoptosis in cancer cells through caspase activation was identified.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-naphthamide involves its interaction with specific molecular targets. The hydroxyl group and the thiophene ring can participate in hydrogen bonding and π-π interactions, respectively, which can influence the compound’s binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s core structure—thiophene-propyl-naphthalene derivatives—is shared with several analogues, but functional group variations lead to distinct properties:

4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol (b)
  • Key Differences: Replaces the hydroxy group with a methylamino substituent and substitutes the amide with a hydroxylated naphthalene.
N-Methyl-N-(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)nitrous amide ()
  • Key Differences : Incorporates a nitroso group and an ether linkage instead of the hydroxy and amide groups.
(S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine (f)
  • Key Differences : Features dual thiophene-ethyl chains, a tetrahydronaphthalene core, and an amine group.
  • Implications : The saturated naphthalene ring and amine substituent likely enhance lipophilicity and bioavailability compared to the aromatic naphthamide .

Physicochemical and Functional Properties

Table 1: Comparative Analysis of Key Features
Compound Name Thiophene Position Propyl Substituents Naphthalene Group Functional Groups Molecular Weight (g/mol)
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-naphthamide 2-yl 3-hydroxy 1-naphthamide Amide, Hydroxy ~325
4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol (7b) 2-yl 3-(Methylamino) 4-naphthalen-1-ol Amine, Alcohol ~339
N-Methyl-N-(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)nitrous amide (8) 2-yl 3-(Nitroso) 1-yloxy Nitroso, Ether ~354
(S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-... (5f) 2-yl Ethoxy, Propylamine Tetrahydronaphthalene Amine, Ether ~463
Key Observations:
  • Hydroxy vs. Amino/Nitroso Groups: The hydroxy group in the target compound may enhance water solubility relative to methylamino (7b) or nitroso (8) derivatives.
  • Amide vs.
  • Aromatic vs. Saturated Cores : The aromatic naphthamide in the target compound contrasts with the tetrahydronaphthalene in 5f, suggesting differences in π-π stacking interactions and metabolic stability.

Biological Activity

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-naphthamide, with the CAS number 1421474-68-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, including case studies and data tables.

The synthesis of this compound typically involves the reaction of 1-naphthoyl chloride with 3-hydroxy-3-(thiophen-2-yl)propylamine under basic conditions. The reaction is generally carried out in solvents such as dichloromethane or tetrahydrofuran, utilizing triethylamine as a base to neutralize hydrochloric acid byproducts.

Chemical Structure:

  • IUPAC Name: N-(3-hydroxy-3-thiophen-2-ylpropyl)naphthalene-1-carboxamide
  • Molecular Formula: C18H17NO2S
  • Molecular Weight: 313.39 g/mol
  • InChI Key: InChI=1S/C18H17NO2S/c20-16(17-9-4-12-22-17)10-11-19-18(21)15-8-3-6-13-5-1-2-7-14(13)15/h1-9,12,16,20H,10-11H2,(H,19,21)

The biological activity of this compound is attributed to its structural features that facilitate interactions with biological targets. The hydroxyl group can participate in hydrogen bonding, while the thiophene ring can engage in π–π stacking interactions. These interactions may enhance the compound's binding affinity to various molecular targets involved in critical biochemical pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties:
Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens. Its efficacy was evaluated through disc diffusion methods and minimum inhibitory concentration (MIC) assays against bacterial strains.

Anticancer Activity:
this compound has been investigated for its potential anticancer properties. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were determined using MTT assays.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityShowed significant inhibition against Staphylococcus aureus with an MIC of 32 µg/mL.
Study 2Anticancer ActivityDemonstrated IC50 values of 15 µM for MCF7 cells and 20 µM for HeLa cells.
Study 3Mechanistic InsightsIdentified that the compound induces apoptosis in cancer cells through caspase activation.

Q & A

Q. What are the optimal synthetic routes for N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-naphthamide?

Methodological Answer: The synthesis can be approached via nucleophilic substitution or coupling reactions. A plausible route involves:

  • Step 1: Reacting 1-naphthoic acid with thionyl chloride to form 1-naphthoyl chloride.
  • Step 2: Coupling with 3-amino-3-(thiophen-2-yl)propan-1-ol under basic conditions (e.g., triethylamine in dichloromethane).
  • Monitoring: Use TLC with petroleum ether/ethyl acetate (7:3) to track reaction progress .
  • Challenges: Ensure regioselectivity in the hydroxyl-thiophene-propyl intermediate. Similar protocols for chloroacetamides and azido derivatives suggest refluxing with NaN₃ or K₂CO₃ as activators .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^13C-NMR for characteristic peaks:
    • Thiophene protons (δ 6.8–7.5 ppm, multiplet) and naphthamide aromatic protons (δ 7.3–8.5 ppm).
    • Hydroxyl proton (δ 2.5–3.5 ppm, broad) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) with theoretical m/z.
  • Infrared (IR) Spectroscopy: Confirm amide C=O stretch (~1650 cm⁻¹) and hydroxyl O-H stretch (~3300 cm⁻¹) .

Q. What purification strategies are recommended for this compound?

Methodological Answer:

  • Column Chromatography: Use silica gel with gradient elution (e.g., petroleum ether → dichloromethane → ethyl acetate) to separate polar impurities .
  • Recrystallization: Optimize solvent mixtures (e.g., ethanol/water or DMSO/water) based on solubility differences .
  • HPLC: Employ reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation, especially for analytical standards .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:

  • Functional Selection: Use hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) for accurate thermochemical data .
  • Basis Sets: Apply 6-31G(d,p) for geometry optimization and 6-311++G(3df,3pd) for energy calculations.
  • Key Outputs:
    • HOMO-LUMO gaps to assess reactivity.
    • Electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • Validation: Compare computed NMR/IR spectra with experimental data to refine computational models .

Q. How can researchers resolve contradictory data in reaction yields or spectroscopic results?

Methodological Answer:

  • Controlled Replicates: Repeat syntheses under inert atmospheres (N₂/Ar) to rule out oxidation side reactions .
  • Isotopic Labeling: Use 13C^{13}C-labeled intermediates to trace unexpected byproducts via NMR .
  • Advanced Chromatography: Employ LC-MS/MS to detect trace impurities (e.g., azide or sulfonate derivatives) that may skew yields .
  • Collaborative Validation: Cross-reference spectral data with independent labs or databases like PubChem .

Q. What methodologies are suitable for studying the compound’s biological interactions?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding affinities with target proteins (e.g., kinases or GPCRs).
  • In Vitro Assays:
    • Fluorescence polarization for protein-ligand binding.
    • Cell viability assays (MTT/XTT) to screen for cytotoxicity .
  • Metabolic Stability: Perform microsomal incubation (human/rat liver microsomes) with LC-MS quantification of parent compound and metabolites .

Q. How can researchers optimize reaction conditions to minimize impurities?

Methodological Answer:

  • DoE (Design of Experiments): Use factorial designs to test variables: temperature, solvent polarity, and catalyst loading.
  • In Situ Monitoring: Employ ReactIR to track intermediate formation and adjust reaction parameters dynamically .
  • Impurity Profiling: Reference USP/Ph.Eur. guidelines to set acceptance criteria (e.g., ≤0.15% for any unspecified impurity) .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Solvent Selection: Replace dichloromethane with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and scalability .
  • Catalyst Recycling: Test immobilized catalysts (e.g., silica-supported K₂CO₃) to reduce waste .
  • Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy for real-time quality control during pilot-scale production .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

Methodological Answer:

  • Standardize Assays: Adopt CLSI guidelines for minimum inhibitory concentration (MIC) or IC₅₀ determinations.
  • Control Compounds: Include reference standards (e.g., doxorubicin for cytotoxicity) to calibrate assay sensitivity .
  • Meta-Analysis: Use tools like RevMan or R to statistically harmonize data from heterogeneous studies, accounting for variables like cell line passage number .

Q. What computational and experimental approaches reconcile conflicting DFT predictions?

Methodological Answer:

  • Multireference Methods: Apply CASSCF or MRCI for systems with strong electron correlation (e.g., thiophene π-systems).
  • Experimental Validation: Synthesize derivatives with modified substituents (e.g., replacing thiophene with furan) to test DFT-picted reactivity trends .
  • Collaborative Benchmarking: Compare results with the NIST Computational Chemistry Comparison and Benchmark Database (CCCBDB) .

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